Xylenes
Overview
Description
Xylenes, also known as dimethylbenzenes, are a group of three isomeric compounds with the chemical formula (CH₃)₂C₆H₄. These isomers are ortho-xylene, meta-xylene, and para-xylene, which differ in the positions of the two methyl groups on the benzene ring. This compound are colorless, flammable liquids with a slightly greasy texture and are of significant industrial value .
Mechanism of Action
Target of Action
Xylenes, which are organic compounds with the formula (CH3)2C6H4 , primarily target the central nervous system (CNS) . They are known to cause depression of the CNS, with symptoms such as headache, dizziness, nausea, and vomiting .
Mode of Action
This compound interact with their targets, primarily the CNS, through inhalation . The principal mechanism of detoxification is oxidation to methylbenzoic acid and hydroxylation to hydroxylene . This interaction results in changes such as CNS depression, leading to symptoms like headache, dizziness, and nausea .
Biochemical Pathways
The isomerization of a mixture of this compound can occur by two mechanisms: monomolecular isomerization of the methyl group via carbocation formation, and bimolecular disproportionation and transalkylation . These biochemical pathways are affected by the presence of this compound, leading to downstream effects such as the production of methylbenzoic acid and hydroxylene .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound are absorbed primarily through inhalation . The pharmacokinetics of m-xylene in rats and mice fit a three-compartment model, and more than 90% of an administered dose should be eliminated within 24 hours . These ADME properties impact the bioavailability of this compound in the body.
Result of Action
The molecular and cellular effects of this compound’ action include the depression of the CNS, leading to symptoms such as headache, dizziness, nausea, and vomiting . On a molecular level, this compound cause the oxidation to methylbenzoic acid and hydroxylation to hydroxylene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the release of this compound from storage tanks in petrochemical industries can pose significant threats . The creation of a protective zone around the P-xylene and O-xylene tanks with a radius of 54 m is necessary to reduce hazards . Furthermore, the presence of this compound in the environment, such as in crude oil, gasoline, and aircraft fuels, can also affect their action .
Biochemical Analysis
Biochemical Properties
Xylenes interact with several enzymes and proteins in the body. For instance, they affect the expression levels of several genes associated with the metabolism of chemicals such as cytochrome P450, UDP-glucuronosyltransferase, DT-diaphorase, and glutathione S-transferase .
Cellular Effects
This compound can cause harmfulness to humans, affecting various organs and systems. Diseases related to the nervous system, lungs, kidney, liver, and blood, as well as other diseases related to the immune systems, respiratory, and cardiovascular systems, have been associated with xylene exposure .
Molecular Mechanism
The molecular mechanism of this compound involves changes in gene expression and methylation. A study identified six significant genes that showed altered expression and methylation in the xylene-exposure group .
Transport and Distribution
This compound can be absorbed into humans via inhalation, ingestion, and eye or skin contact
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylenes can be synthesized through the methylation of toluene and benzene. This process involves the use of catalysts such as zeolites to facilitate the reaction. The ratio of the isomers can be adjusted to favor the production of para-xylene through processes like the UOP-Isomar process or by transalkylation of xylene with itself or trimethylbenzene .
Industrial Production Methods
Industrially, this compound are produced as part of the BTX (benzene, toluene, and this compound) aromatics extracted from catalytic reforming known as reformate. They are also produced by coal carbonization in the manufacture of coke fuel and occur in crude oil in concentrations of about 0.5–1%. The commercial production of this compound involves catalytic reforming and pyrolysis methods .
Chemical Reactions Analysis
Types of Reactions
Xylenes undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce monocarboxylic acids (toluic acids) and dicarboxylic acids (phthalic acids).
Halogenation: The methyl groups in this compound can be halogenated to form xylene dichlorides (bis(chloromethyl)benzenes).
Nitration: This compound can be nitrated to form nitrothis compound, which are important intermediates in the production of dyes and pharmaceuticals
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Halogenation: Halogenation typically involves the use of chlorine or bromine in the presence of a catalyst.
Nitration: Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid
Major Products
Oxidation: Phthalic anhydride, isophthalic acid, and terephthalic acid.
Halogenation: Xylene dichlorides.
Nitration: Nitrothis compound
Scientific Research Applications
Xylenes have a wide range of applications in scientific research and industry:
Chemistry: Used as solvents in the synthesis of various organic compounds.
Biology: Employed as clearing agents in histology and microscopy.
Medicine: Used in the production of pharmaceuticals such as mefenamic acid and riboflavin.
Industry: Utilized in the manufacture of dyes, fibers, films, and as components of aviation fuel
Comparison with Similar Compounds
Xylenes are similar to other aromatic hydrocarbons such as benzene, toluene, and ethylbenzene. this compound are unique due to the presence of two methyl groups, which influence their chemical reactivity and physical properties. For example:
Benzene: Lacks methyl groups, making it less reactive in certain substitution reactions.
Toluene: Contains only one methyl group, leading to different reactivity patterns.
Ethylbenzene: Has an ethyl group instead of two methyl groups, affecting its chemical behavior
Similar Compounds
- Benzene
- Toluene
- Ethylbenzene
Properties
IUPAC Name |
1,2-xylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
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Record name | o-XYLENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021807 | |
Record name | o-Xylene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
Record name | O-XYLENE | |
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Record name | Benzene, 1,2-dimethyl- | |
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Record name | o-XYLENE | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
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Boiling Point |
289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
63 °F (NTP, 1992), 32 °C c.c., 90 °F | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-XYLENE | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |
Record name | O-XYLENE | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |
Record name | O-XYLENE | |
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URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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CAS No. |
95-47-6 | |
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Record name | 2-Xylene | |
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Record name | o-xylene | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ZE256250.html | |
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Melting Point |
-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |
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URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
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